1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene
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Overview
Description
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a propoxy group bearing a cyclopentanesulfinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene typically involves multiple steps. One common approach is the reaction of 3-methoxyphenol with 3-bromopropyl cyclopentanesulfinate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The methoxy and propoxy groups can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[3-(Cyclopentyl)propoxy]-3-methoxybenzene: Lacks the sulfinyl group, affecting its reactivity and properties.
Uniqueness
1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
90183-84-9 |
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Molecular Formula |
C15H22O3S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(3-cyclopentylsulfinylpropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C15H22O3S/c1-17-13-6-4-7-14(12-13)18-10-5-11-19(16)15-8-2-3-9-15/h4,6-7,12,15H,2-3,5,8-11H2,1H3 |
InChI Key |
VIGJPGDYNWOUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCS(=O)C2CCCC2 |
Origin of Product |
United States |
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